Cas no 50592-60-4 (5-Hexenenitrile,5-methyl-)
5-Hexenenitrile,5-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 5-Hexenenitrile,5-methyl-
- 5-Methyl-5-hexenenitrile
- 5-Methylhex-5-enenitrile
- 5-methyl-hex-5-enenitrile
- 5-Methyl-hex-5-ennitril
- AC1MI360
- CTK4J2829
- EINECS 256-629-8
- AKOS016016606
- DTXSID20198630
- SCHEMBL1004124
- 4YL9C5FC37
- MFCD00671840
- 5-Hexenenitrile, 5-methyl-
- NS00032085
- 50592-60-4
-
- MDL: MFCD00671840
- Inchi: 1S/C7H11N/c1-7(2)5-3-4-6-8/h1,3-5H2,2H3
- InChI Key: NETAIQQWYLQFTM-UHFFFAOYSA-N
- SMILES: N#CCCCC(=C)C
Computed Properties
- Exact Mass: 109.08923
- Monoisotopic Mass: 109.089149355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 23.8Ų
Experimental Properties
- PSA: 23.79
5-Hexenenitrile,5-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 200027-2g |
5-Methyl-5-hexenenitrile |
50592-60-4 | 97% | 2g |
£453.00 | 2022-03-01 | |
| Fluorochem | 200027-5g |
5-Methyl-5-hexenenitrile |
50592-60-4 | 97% | 5g |
£1077.00 | 2022-03-01 | |
| Fluorochem | 200027-1g |
5-Methyl-5-hexenenitrile |
50592-60-4 | 97% | 1g |
£297.00 | 2022-03-01 | |
| abcr | AB233864-1 g |
5-Methylhex-5-enenitrile; 97% |
50592-60-4 | 1g |
€487.10 | 2022-06-11 | ||
| abcr | AB233864-2 g |
5-Methylhex-5-enenitrile; 97% |
50592-60-4 | 2g |
€718.00 | 2022-06-11 | ||
| abcr | AB233864-1g |
5-Methylhex-5-enenitrile, 97%; . |
50592-60-4 | 97% | 1g |
€545.70 | 2023-09-12 | |
| abcr | AB233864-2g |
5-Methylhex-5-enenitrile, 97%; . |
50592-60-4 | 97% | 2g |
€794.30 | 2023-09-12 | |
| abcr | AB233864-5g |
5-Methylhex-5-enenitrile, 97%; . |
50592-60-4 | 97% | 5g |
€1777.00 | 2023-09-12 | |
| 1PlusChem | 1P00DFJ1-5g |
5-methylhex-5-enenitrile |
50592-60-4 | 97% | 5g |
$1239.00 | 2025-02-18 | |
| 1PlusChem | 1P00DFJ1-1g |
5-methylhex-5-enenitrile |
50592-60-4 | 97% | 1g |
$374.00 | 2025-02-18 |
5-Hexenenitrile,5-methyl- Suppliers
5-Hexenenitrile,5-methyl- Related Literature
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 5-Hexenenitrile,5-methyl-
Professional Introduction to 5-Hexenenitrile,5-methyl- (CAS No. 50592-60-4)
5-Hexenenitrile,5-methyl- (CAS No. 50592-60-4) is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in various chemical synthesis processes. The molecular formula of this compound is C7H9N, which underscores its role as a nitrile derivative with a hexene backbone. The presence of a methyl group at the fifth carbon position adds to its structural complexity and reactivity, making it a subject of interest for researchers exploring novel synthetic pathways.
The compound's significance extends beyond its structural attributes. It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Researchers have been exploring its utility in the development of bioactive molecules that could have therapeutic implications. The nitrile group in 5-Hexenenitrile,5-methyl- is particularly noteworthy, as it can participate in various chemical reactions such as hydrolysis, reduction, and coupling reactions, facilitating the formation of diverse chemical entities.
In recent years, advancements in synthetic chemistry have enabled the exploration of new methodologies for utilizing compounds like 5-Hexenenitrile,5-methyl-. One such development involves the use of catalytic systems that enhance the efficiency of reactions involving nitrile derivatives. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce functional groups at specific positions within the molecule, thereby tailoring its properties for specific applications.
The pharmaceutical industry has been particularly keen on exploring the potential of 5-Hexenenitrile,5-methyl- due to its structural similarity to certain bioactive compounds. Studies have shown that modifications to its molecular framework can lead to the discovery of new drugs with improved pharmacological profiles. For example, researchers have been investigating its role as a precursor in the synthesis of molecules that exhibit anti-inflammatory and analgesic properties. These studies often involve sophisticated techniques such as high-throughput screening and computational modeling to identify promising candidates for further development.
Another area where 5-Hexenenitrile,5-methyl- has shown promise is in materials science. Its unique reactivity and structural features make it a suitable candidate for developing novel polymers and coatings. Researchers have been experimenting with incorporating this compound into polymer matrices to enhance their mechanical and thermal properties. Additionally, its ability to undergo polymerization reactions makes it a valuable building block for creating advanced materials with tailored functionalities.
The environmental impact of utilizing compounds like 5-Hexenenitrile,5-methyl- is also a consideration in modern research. Efforts are being made to develop sustainable synthetic routes that minimize waste and reduce energy consumption. Green chemistry principles are being applied to optimize processes involving this compound, ensuring that its production and application are environmentally friendly. This includes the use of biodegradable solvents and catalysts that reduce the ecological footprint of chemical manufacturing.
In conclusion, 5-Hexenenitrile,5-methyl- (CAS No. 50592-60-4) is a versatile compound with significant potential in various fields of chemistry and materials science. Its unique structure and reactivity make it a valuable intermediate for synthesizing complex molecules with therapeutic and industrial applications. As research continues to evolve, new methodologies and applications for this compound are likely to emerge, further solidifying its importance in the scientific community.
50592-60-4 (5-Hexenenitrile,5-methyl-) Related Products
- 118625-58-4(16-Heptadecenenitrile)
- 67800-87-7([S-(E)]-3,7-dimethyloct-2-ene-1,6,7-triol)
- 1572-52-7(2-Methylenepentanedinitrile)
- 61634-97-7(Undecanedinitrile, 6-methylene-)
- 5633-86-3(alpha-Hexylacrylonitrile)
- 3931-57-5(2-methylidenepentanenitrile)
- 34998-36-2(4-methylpent-4-enenitrile)
- 50592-61-5(5-Methylenenonanedinitrile)
- 52999-05-0(Hexanedinitrile, 2,5-bis(methylene)-)
- 89062-29-3(5-Hexenenitrile, 2-methylene-)